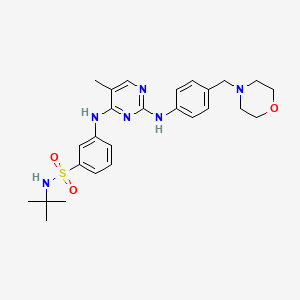

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide

Overview

Description

This compound is a benzenesulfonamide derivative characterized by a pyrimidine core substituted with a tert-butyl group, a methyl group, and a morpholinomethylphenylamino moiety. The tert-butyl group enhances metabolic stability, while the morpholine moiety may improve solubility and target interactions . Synthetically, it is prepared via multi-step nucleophilic substitutions and reductions, as exemplified in analogous benzenesulfonamide syntheses (e.g., describes a related compound using nitro-group reduction and sulfonylation) .

Mechanism of Action

References:

- Lindner, P., Christensen, S. B., Nissen, P., Møller, J. V., & Engedal, N. (2020). Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components. Cell Communication and Signaling, 18(1), 12

- Beyond Achondroplasia. (n.d.). TA-46 Mechanism Of Action. Retrieved from here

: Cell Communication and Signaling article : Beyond Achondroplasia

Biological Activity

N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide, commonly referred to as TG-46, is a compound of significant interest due to its biological activity, particularly as an inhibitor of various tyrosine kinases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide |

| Molecular Formula | C26H34N6O3S |

| Molecular Weight | 510.65 g/mol |

| CAS Number | 936091-15-5 |

TG-46 primarily functions as an inhibitor of several receptor tyrosine kinases, including:

- JAK2 : Involved in hematopoiesis and immune response.

- FLT3 : Associated with acute myeloid leukemia (AML).

- RET : Plays a role in neuronal development and signaling.

- JAK3 : Important for lymphocyte development.

The inhibition of these kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that TG-46 exhibits potent antitumor effects across various cancer types. For instance, studies have shown that it effectively inhibits tumor growth in models of gastric cancer and colorectal cancer. The compound's ability to downregulate key signaling pathways involved in tumorigenesis is critical for its therapeutic potential.

Case Studies

- Colorectal Cancer Model : In vivo studies demonstrated that TG-46 significantly reduced tumor size in colorectal cancer models by inhibiting the proliferation of cancer cells and inducing apoptosis through the modulation of the JAK/STAT signaling pathway .

- Gastric Cancer Resistance : A study highlighted the role of TG-46 in overcoming resistance to other therapies, such as AZD4547, by targeting EphB3, a key player in cell migration and proliferation .

Research Findings

A variety of studies have confirmed the biological activity of TG-46:

- Inhibition Profiles : TG-46 has shown IC50 values in the nanomolar range against several targets, indicating strong potency. For example, it has demonstrated effective inhibition against FLT3 with IC50 values less than 10 nM .

- Cell Line Studies : In vitro assays on various cancer cell lines revealed that TG-46 induces significant apoptosis and cell cycle arrest, further supporting its potential as an anticancer agent .

- Synergistic Effects : When combined with other chemotherapeutic agents, TG-46 exhibited synergistic effects, enhancing overall therapeutic efficacy .

Scientific Research Applications

The compound features a complex structure that includes a pyrimidine ring, a benzenesulfonamide moiety, and a tert-butyl group, which contribute to its biological activity.

Cancer Research

The compound has shown promise in preclinical studies targeting hematological malignancies. Its inhibition of JAK2 and FLT3 is particularly relevant for conditions like acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs). Research indicates that compounds targeting these kinases can lead to reduced tumor growth and improved patient outcomes .

Autoimmune Diseases

Due to its JAK inhibition properties, this compound is also being investigated for its potential in treating autoimmune disorders such as rheumatoid arthritis and psoriasis. By modulating immune responses through JAK inhibition, it may help alleviate symptoms associated with these conditions .

Case Studies

- Acute Myeloid Leukemia (AML) : In a study involving AML cell lines, the administration of N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide resulted in significant apoptosis of malignant cells. The mechanism was linked to the downregulation of the JAK2 signaling pathway, which is often upregulated in AML .

- Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a reduction in inflammatory markers and improved joint function over a 12-week treatment period, suggesting its potential as a therapeutic agent in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)-amino)pyrimidin-4-yl)amino)benzenesulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

- Pyrimidine Core Formation : Condensation of 5-methylpyrimidin-4-amine intermediates with tert-butyl benzenesulfonamide derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .

- Morpholinomethyl Group Introduction : Alkylation or reductive amination of the phenyl ring using morpholine derivatives, often requiring anhydrous conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity. HPLC with UV detection (λ = 254 nm) validates purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, morpholine protons at 3.5–3.7 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 518.25 for C26H35N7O2S) .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability (melting point >200°C indicates thermal robustness) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfonamide-containing kinase inhibitors):

- In Vitro Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mechanism of action and binding affinity?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- QSAR Modeling : Correlate substituent variations (e.g., morpholinomethyl vs. piperazinyl groups) with bioactivity data to guide SAR studies .

Q. How should researchers address contradictions in bioactivity data across experimental replicates?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting assay reproducibility .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .

Q. What strategies improve yield in large-scale synthesis while minimizing regioisomer formation?

- Methodological Answer :

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to reduce side products .

- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies?

- Methodological Answer :

- Lipophilicity Tuning : Introduce trifluoromethyl or morpholino groups to enhance metabolic stability and blood-brain barrier penetration .

- DMPK Profiling : Conduct microsomal stability assays (human liver microsomes) and plasma protein binding studies (ultrafiltration) .

Q. Cross-Disciplinary and Emerging Research Directions

Q. How can computational-experimental feedback loops accelerate reaction optimization?

- Methodological Answer :

- Reaction Path Search : Use Gaussian or ORCA for quantum chemical calculations to predict transition states and intermediates .

- Machine Learning : Train models on historical reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions .

Q. What cross-disciplinary approaches enhance understanding of this compound’s biological interactions?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions in complex proteomes .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to validate docking predictions .

Q. Tables for Key Data

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzenesulfonamides with pyrimidine or heterocyclic substituents. Below is a comparative analysis of its structural and functional attributes against analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Solubility: The morpholinomethyl group in the target compound improves aqueous solubility compared to the nitro or thiol-containing analogs (e.g., ’s nitrophenyl group reduces solubility) .

Structural and Spectroscopic Analysis

NMR studies () reveal that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with altered electronic environments. For example:

- The morpholinomethylphenyl group in the target compound likely causes upfield shifts in region A due to electron-donating effects, contrasting with the downfield shifts observed in nitro-substituted analogs .

- The tert-butyl group’s shielding effect stabilizes adjacent protons, as seen in ’s compound, where similar tert-butyl substitution minimizes shift variability in region B .

ADMET and Pharmacokinetic Considerations

highlights the importance of log P and solubility parameters in predicting bioavailability. The target compound’s log P is estimated to be lower than nitro-substituted analogs (e.g., ) due to the morpholine group’s hydrophilicity, suggesting improved absorption . However, its high molecular weight (~490 g/mol) may limit blood-brain barrier penetration.

Properties

IUPAC Name |

N-tert-butyl-3-[[5-methyl-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZBJJTHQWMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587365 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936091-15-5 | |

| Record name | N-tert-Butyl-3-[(5-methyl-2-{4-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.